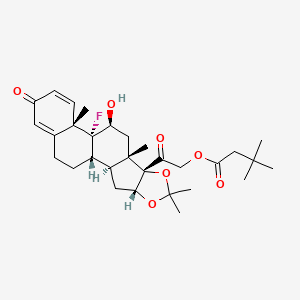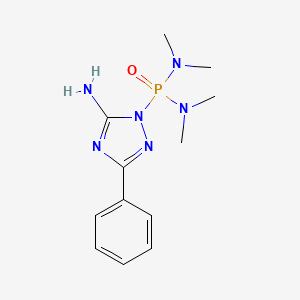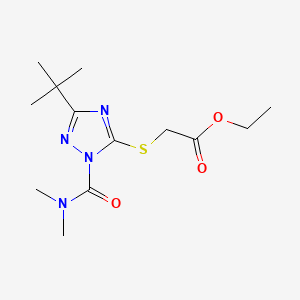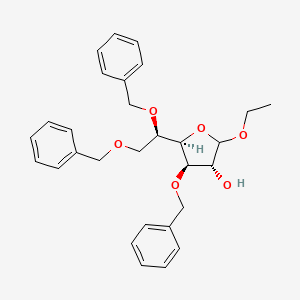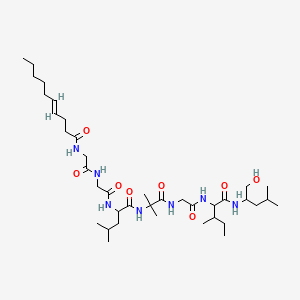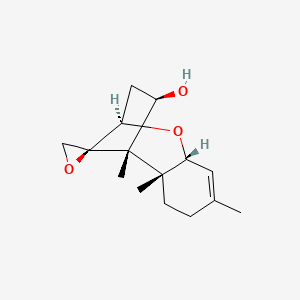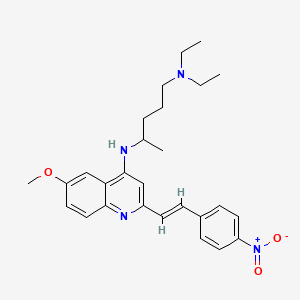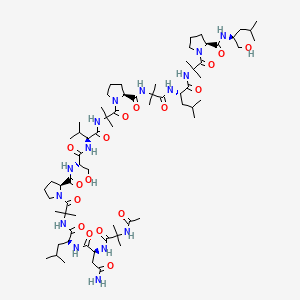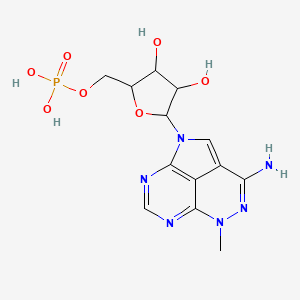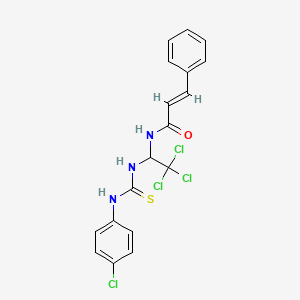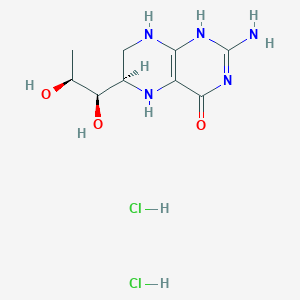
Sapropterin-Dihydrochlorid
Übersicht
Beschreibung
Sapropterin Dihydrochlorid ist ein synthetisches Dihydrochloridsalz von Tetrahydrobiopterin, einem natürlich vorkommenden Kofaktor, der am Metabolismus von Phenylalanin beteiligt ist . Es wird hauptsächlich zur Reduzierung der Phenylalaninkonzentration im Blut bei Patienten mit Hyperphenylalaninämie im Zusammenhang mit Tetrahydrobiopterin-responsiver Phenylketonurie eingesetzt .
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen: Sapropterin Dihydrochlorid wird durch eine Reihe von chemischen Reaktionen ausgehend von L-erythro-Biopterin synthetisiert . Der Prozess beinhaltet die Reduktion von Biopterin zu Tetrahydrobiopterin, gefolgt von der Zugabe von Dihydrochlorid, um das Endprodukt zu bilden .
Industrielle Produktionsmethoden: Die industrielle Produktion von Sapropterin Dihydrochlorid beinhaltet einen neuartigen Prozess, der wirtschaftlich für die kommerzielle Produktion geeignet ist . Dieser Prozess gewährleistet eine hohe Ausbeute und Reinheit des Endprodukts, was es für pharmazeutische Anwendungen geeignet macht .
Wissenschaftliche Forschungsanwendungen
Sapropterin Dihydrochlorid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Kofaktor in verschiedenen enzymatischen Reaktionen verwendet . In der Biologie spielt es eine entscheidende Rolle bei der Synthese von Neurotransmittern wie Serotonin, Dopamin und Noradrenalin . In der Medizin wird es zur Behandlung von Phenylketonurie und Tetrahydrobiopterin-Mangel eingesetzt . Darüber hinaus findet es Anwendungen in der pharmazeutischen Industrie zur Entwicklung von Medikamenten, die auf Stoffwechselstörungen abzielen .
Wirkmechanismus
Sapropterin Dihydrochlorid entfaltet seine Wirkung, indem es als Kofaktor für mehrere Enzyme wirkt, die am Stoffwechsel von Aminosäuren beteiligt sind . Es verstärkt die Aktivität der Phenylalanin-4-Hydroxylase, die Phenylalanin in Tyrosin umwandelt . Es spielt auch eine Rolle bei der Synthese von Stickstoffmonoxid, indem es als Kofaktor für Stickstoffmonoxid-Synthase wirkt . Die beteiligten molekularen Zielstrukturen und Pfade umfassen die Hydroxylierung von Phenylalanin, Tyrosin und Tryptophan .
Wirkmechanismus
Target of Action
Sapropterin dihydrochloride, a synthetic form of tetrahydrobiopterin (BH4), primarily targets the enzyme phenylalanine-4-hydroxylase (PAH) . PAH plays a crucial role in the conversion of the amino acid phenylalanine to tyrosine .
Mode of Action
Sapropterin dihydrochloride acts as a cofactor for PAH, enhancing its activity . By increasing the availability of BH4, sapropterin dihydrochloride stimulates the PAH enzyme, thereby improving the metabolism of phenylalanine . This results in a decrease in phenylalanine levels in the blood .
Biochemical Pathways
Sapropterin dihydrochloride affects several biochemical pathways. It is essential in the conversion of phenylalanine to tyrosine by PAH . It also plays a role in the conversion of tyrosine to L-dopa by the enzyme tyrosine hydroxylase, and the conversion of tryptophan to 5-hydroxytryptophan via tryptophan hydroxylase . These conversions are critical for the synthesis of neurotransmitters in the body .
Pharmacokinetics
The pharmacokinetics of sapropterin dihydrochloride are influenced by body weight . The absorption of the drug is enhanced when administered with food . The best pharmacokinetic model for sapropterin dihydrochloride is a one-compartment model with an absorption lag, first-order input, and linear elimination . The absorption rate and terminal half-life suggest flip-flop pharmacokinetic behavior where absorption is rate limiting . The elimination half-life is approximately 6.7 hours .
Result of Action
The primary result of sapropterin dihydrochloride’s action is a decrease in blood phenylalanine levels . This is achieved by enhancing the activity of PAH, which leads to improved phenylalanine metabolism . This is particularly beneficial for individuals with phenylketonuria (PKU), a genetic disorder characterized by elevated phenylalanine levels due to a deficiency or dysfunction of PAH .
Action Environment
The action of sapropterin dihydrochloride can be influenced by various environmental factors. For instance, the absorption of the drug is enhanced when it is administered with food, suggesting that dietary factors can influence its efficacy
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sapropterin dihydrochloride is synthesized through a series of chemical reactions starting from L-erythro-biopterin . The process involves the reduction of biopterin to tetrahydrobiopterin, followed by the addition of dihydrochloride to form the final product .
Industrial Production Methods: The industrial production of sapropterin dihydrochloride involves a novel process that is economically viable for commercial production . This process ensures high yield and purity of the final product, making it suitable for pharmaceutical applications .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Sapropterin Dihydrochlorid durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution . Diese Reaktionen sind für seine Rolle als Kofaktor im Stoffwechsel von Aminosäuren unerlässlich .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in Reaktionen mit Sapropterin Dihydrochlorid verwendet werden, umfassen molekularen Sauerstoff, NADH und verschiedene Enzyme wie Phenylalanin-4-Hydroxylase . Die Bedingungen für diese Reaktionen umfassen typischerweise physiologischen pH-Wert und Temperatur .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen mit Sapropterin Dihydrochlorid gebildet werden, umfassen Tyrosin, L-Dopa und 5-Hydroxytryptophan . Diese Produkte sind entscheidend für verschiedene Stoffwechselwege im Körper .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: Ähnliche Verbindungen zu Sapropterin Dihydrochlorid umfassen andere Biopterine und Derivate wie Tetrahydrobiopterin, 6R-BH4 und 6R-L-5,6,7,8-Tetrahydrobiopterin .
Einzigartigkeit: Sapropterin Dihydrochlorid ist aufgrund seiner synthetischen Natur und seiner spezifischen Verwendung bei der Behandlung von Phenylketonurie und Tetrahydrobiopterin-Mangel einzigartig . Im Gegensatz zu anderen Biopterinen ist es in einer stabilen Dihydrochloridform erhältlich, was es für pharmazeutische Anwendungen geeignet macht .
Eigenschaften
IUPAC Name |
(6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O3.2ClH/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7;;/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17);2*1H/t3-,4+,6-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSUYBCOVNCALL-NTVURLEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]([C@H]1CNC2=C(N1)C(=O)NC(=N2)N)O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040620 | |
| Record name | Sapropterin dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69056-38-8 | |
| Record name | Sapropterin dihydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069056388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sapropterin dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SAPROPTERIN DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RG277LF5B3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


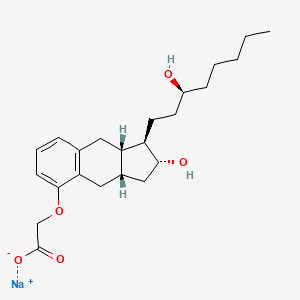
![1-[3-(1H-imidazol-4-yl)-2-[(5-oxopyrrolidin-2-yl)formamido]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1681368.png)
![(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B1681369.png)
